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Compound of Interest

Compound Name: GSK143

Cat. No.: B612048

Introduction: GSK143 is a potent and highly selective, orally active inhibitor of Spleen Tyrosine
Kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling
pathways of various immune cells. Its involvement in inflammatory and autoimmune diseases,
as well as certain B-cell malignancies, has made it an attractive therapeutic target. GSK143
emerged from a lead optimization program focused on the diaminopyrimidine carboxamide
series of SYK inhibitors. The medicinal chemistry strategy aimed to enhance potency in human
whole blood while maintaining a significant selectivity margin over other kinases and avoiding
off-target effects such as hERG channel inhibition. This document provides a comprehensive
overview of the discovery, synthesis, and biological characterization of GSK143, intended for
researchers and professionals in the field of drug development.

Chemical Synthesis of GSK143

The synthesis of GSK143 involves a multi-step process starting from commercially available
reagents. The following is a detailed protocol for the chemical synthesis of GSK143, also
known as 2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-
methylphenyl)amino)pyrimidine-5-carboxamide.

Experimental Protocol:

Step 1: Synthesis of ethyl 2-(1H-benzo[d][1][2][3]triazol-1-yloxy)-4-chloropyrimidine-5-
carboxylate
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To a solution of ethyl 2,4-dichloropyrimidine-5-carboxylate in an appropriate aprotic solvent
such as dichloromethane, an equimolar amount of 1-hydroxybenzotriazole (HOBt) is added.
The reaction mixture is stirred at room temperature until the starting material is consumed, as
monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced
pressure to yield the crude product, which can be used in the next step without further
purification.

Step 2: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-
yl)oxy)-4-chloropyrimidine-5-carboxylate

The product from Step 1 is dissolved in a suitable solvent like N,N-dimethylformamide (DMF).
To this solution, tert-butyl ((3R,4R)-4-hydroxytetrahydro-2H-pyran-3-yl)carbamate and a non-
nucleophilic base such as diisopropylethylamine (DIPEA) are added. The reaction is stirred at
room temperature overnight. The reaction mixture is then diluted with water and extracted with
an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by
column chromatography.

Step 3: Synthesis of ethyl 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-
yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxylate

The intermediate from Step 2 is dissolved in a polar aprotic solvent such as dimethyl sulfoxide
(DMSO). p-Toluidine and a base, for instance, potassium carbonate, are added to the solution.
The mixture is heated to approximately 80-100°C and stirred until the reaction is complete.
After cooling to room temperature, the mixture is worked up by adding water and extracting
with ethyl acetate. The organic phase is washed, dried, and concentrated. The residue is
purified by chromatography.

Step 4: Synthesis of 2-(((3R,4R)-4-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-3-
yl)amino)-4-((4-methylphenyl)amino)pyrimidine-5-carboxamide

The ethyl ester from the previous step is subjected to ammonolysis. The compound is
dissolved in a solution of ammonia in methanol and stirred in a sealed vessel at an elevated
temperature (e.qg., 70°C) for several hours. The solvent is then evaporated to give the
corresponding carboxamide.
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Step 5: Synthesis of GSK143 (2-(((3R,4R)-3-aminotetrahydro-2H-pyran-4-yl)amino)-4-((4-
methylphenyl)amino)pyrimidine-5-carboxamide)

The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA)
in dichloromethane or hydrochloric acid in dioxane, to remove the tert-butoxycarbonyl (Boc)
protecting group. The reaction is typically carried out at room temperature for a few hours. After
completion, the solvent and excess acid are removed under reduced pressure. The crude
product is then purified, often by recrystallization or chromatography, to yield GSK143 as a salt
(e.g., dihydrochloride).

GSK143 Synthesis Workflow

1
Ethyl 2, (HOBt adduct)

Click to download full resolution via product page
A simplified workflow for the chemical synthesis of GSK143.

Biological Activity

The biological activity of GSK143 has been characterized through a series of in vitro and in

Vivo assays.

In Vitro Potency and Selectivity

GSK143 is a highly potent inhibitor of SYK with a pIC50 of 7.5.[1] It also demonstrates potent
inhibition of phosphorylated Erk (pErk), a downstream effector of the SYK signaling pathway,
with a pIC50 of 7.1.[1] The selectivity of GSK143 was assessed against a panel of other
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kinases, revealing significantly lower potency for these off-target enzymes, which underscores
its high selectivity for SYK.[1]

Kinase Target pIC50
SYK 7.5[1]
pErk 7.101]
ZAP-70 4.7[1]
LCK 5.3[1]
LYN 5.4[1]
JAK1 5.8[1]
JAK2 5.8[1]
JAK3 5.7[1]
Aurora B 4.8[1]
hERG 4.7[1]

Table 1: In Vitro Potency and Selectivity of
GSK143.

Cellular Activity

In cellular assays, GSK143 effectively inhibits the survival of chronic lymphocytic leukemia
(CLL) cells with an IC50 of 323 nM.[1] Furthermore, at a concentration of 1 uM, GSK143 has
been shown to abrogate early signaling events downstream of SYK, including SYK
phosphorylation and calcium flux.[1]

Cell Line Parameter Value

Chronic Lymphocytic

, IC50 323 nM[1]
Leukemia (CLL) cells

Table 2: Cellular Activity of
GSK143.
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In Vivo Efficacy

The in vivo efficacy of GSK143 was evaluated in a rat model of immune complex-mediated
inflammation, the cutaneous reverse passive Arthus reaction. Oral administration of GSK143
one hour prior to the inflammatory challenge resulted in a dose-dependent reduction of the
inflammatory response.

Dose (mgl/kg, oral) Reduction in Arthus Reaction
10 ~50%[1]
30 ~70%][1]

Table 3: In Vivo Efficacy of GSK143 in a Rat
Arthus Model.

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that GSK143 possesses favorable oral
bioavailability and a moderate half-life.

Parameter Value (in rats)
Half-life (T1/2) 4.2 hours[1]
Clearance 16 mL/min/kg[1]
Bioavailability (oral) 309%[1]

Volume of Distribution (Vss) 4.1 L/kg[1]

Table 4: Pharmacokinetic Properties of GSK143

in Rats.

Experimental Protocols
SYK Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of SYK in a cell-

free system.
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Materials:

Recombinant human SYK enzyme

Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for
phosphorylation)

ATP
Assay buffer (e.g., Tris-HCI, MgCI2, DTT)
GSK143 or other test compounds

Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-
allophycocyanin for a LANCE Ultra assay)

Microtiter plates

Procedure:

Prepare serial dilutions of GSK143 in DMSO and then dilute in assay buffer.
Add the diluted compound or vehicle (DMSO) to the wells of a microtiter plate.
Add the SYK enzyme and peptide substrate to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction by adding EDTA.

Add the detection reagents and incubate to allow for binding.

Read the plate on a suitable plate reader to measure the time-resolved fluorescence
resonance energy transfer (TR-FRET) signal.

Calculate the percent inhibition for each compound concentration and determine the pIC50
value.
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/SYK Kinase Inhibition Assay Workﬂow\
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Workflow for the SYK kinase inhibition assay.
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Phospho-Erk (pErk) Inhibition Assay (Western Blot)

This assay measures the level of phosphorylated Erk, a downstream target of SYK, in cells
treated with an inhibitor.

Materials:

e Cellline (e.g., CLL cells or other relevant immune cells)
e Cell culture medium and supplements

o GSK143 or other test compounds

o Stimulant (e.g., anti-lgM for B-cells)

 Lysis buffer (containing protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» PVDF membrane

» Transfer buffer

e Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
o Primary antibodies (anti-pErk, anti-total Erk)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

o Culture cells to the desired density.
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Pre-treat the cells with various concentrations of GSK143 for a specified time.
Stimulate the cells to induce Erk phosphorylation.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody against pErk overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
Detect the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with an antibody against total Erk for loading control.

Quantify the band intensities and determine the inhibition of Erk phosphorylation.
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/pErk Inhibition Western Blot Workﬂow\
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Workflow for the pErk inhibition Western blot assay.
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Cell Viability Assay in CLL Cells

This assay determines the effect of GSK143 on the viability of chronic lymphocytic leukemia

cells.

Materials:

CLL cells

Cell culture medium

GSK143

96-well plates

Cell viability reagent (e.g., CellTiter-Glo® which measures ATP levels)

Luminometer

Procedure:

Seed CLL cells in a 96-well plate.

Add serial dilutions of GSK143 to the wells.

Incubate the plate for a specified period (e.g., 72 hours).
Add the cell viability reagent to each well.

Incubate for a short period to allow the reaction to stabilize.
Measure the luminescence using a luminometer.

Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Rat Cutaneous Reverse Passive Arthus Reaction
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This in vivo model is used to assess the anti-inflammatory activity of a compound in response
to immune complex deposition in the skin.

Materials:

e Rats (e.g., Sprague-Dawley)

e Antigen (e.g., ovalbumin)

e Antibody against the antigen (e.g., rabbit anti-ovalbumin)

e Evans blue dye (to measure plasma extravasation)

 GSK143

¢ Vehicle for oral administration

Procedure:

o Administer GSK143 or vehicle orally to the rats.

» After a specified time (e.g., 1 hour), intravenously inject the antigen mixed with Evans blue
dye.

o Immediately after the intravenous injection, intradermally inject the antibody into the dorsal
skin of the rats.

o After a set period (e.g., 4 hours), euthanize the animals and excise the skin at the injection
sites.

o Extract the Evans blue dye from the skin samples using a solvent (e.g., formamide).

o Measure the absorbance of the extracted dye to quantify the extent of plasma extravasation,
which is an indicator of the inflammatory response.

o Compare the results from the GSK143-treated groups to the vehicle control group to
determine the percentage of inhibition.
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/Rat Arthus Reaction Workflow\
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Inhibition of immune-complex mediated dermal inflammation in rats following either oral or
topical administration of a small molecule C5a receptor antagonist - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. GSK2646264, a spleen tyrosine kinase inhibitor, attenuates the release of histamine in ex
vivo human skin - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [The Discovery and Synthesis of GSK143: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612048#discovery-and-synthesis-of-gsk143]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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